
Toceranib
概要
説明
トセラニブは、パラディアというブランド名で販売されており、主に犬の肥満細胞腫の治療のために獣医学で使用される受容体チロシンキナーゼ阻害剤です。 これは、犬の癌の治療のために特別に開発された最初の薬剤です . トセラニブは、癌細胞の増殖と拡散に関与する特定のタンパク質を阻害することで作用するため、獣医腫瘍学において貴重なツールとなっています .
準備方法
合成経路と反応条件
トセラニブは、そのインドリノン構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下のステップを含みます。
- インドール核の形成。
- フッ素原子の導入。
- ピロール環の形成。
- ピロールとインドール部分のカップリング。
反応条件は、多くの場合、フッ素化剤、カップリング剤、触媒などのさまざまな試薬を使用して、目的の生成物の形成を促進します .
工業生産方法
トセラニブの工業生産は、高収率と高純度を保証するために最適化された反応条件を使用して、大規模合成を行います。このプロセスには、医薬品基準を満たすための厳格な品質管理対策が含まれています。 最終製品は、多くの場合、そのリン酸塩であるトセラニブリン酸塩として製剤化され、安定性と生物学的利用能が向上します .
化学反応の分析
Interaction with Nanohydroxyapatite
Recent studies have explored the interaction between toceranib and nanohydroxyapatite (nHAp), revealing significant insights into its release mechanisms and stability in biological environments. This compound can precipitate as its phosphate salt when it reacts with phosphate ions in phosphate-buffered saline (PBS) at physiological pH levels. This interaction is characterized by:
-
Surface Adsorption : this compound interacts with nHAp primarily through surface adsorption rather than forming strong chemical bonds .
-
Release Profile : The release of this compound from nHAp exhibits a biphasic pattern, with an initial burst release followed by a slower sustained release. Approximately 16.7% of this compound is released within the first five minutes, and total release reaches around 22.7% after 24 hours .
Pharmacokinetics and Stability
The pharmacokinetic properties of this compound have been studied extensively, particularly in canine patients. Key parameters include:
Parameter | Value |
---|---|
Elimination half-life ( | |
) | 16.4 ± 3.6 hours |
Time to maximum plasma concentration ( | |
) | 5.3 ± 1.6 hours |
Maximum plasma concentration ( | |
) | 86 ± 22 ng/mL |
Area under the plasma concentration-time curve ( | |
) | 1833 ± 508 ng·h/mL |
These parameters indicate that this compound has a relatively long half-life, allowing for effective dosing schedules .
Biological Activity and Mechanism of Action
This compound's primary mechanism involves inhibition of receptor tyrosine kinases associated with tumor angiogenesis and growth. Its effectiveness has been documented in various solid tumors in dogs, demonstrating clinical benefits in a significant percentage of treated cases:
-
Clinical Responses : In studies involving dogs with different types of tumors, clinical benefit was observed in approximately 74% of cases treated with this compound .
-
Targeted Kinases : The drug inhibits multiple kinases, including those involved in angiogenesis (VEGFR) and tumor growth (PDGFR and c-KIT), which contributes to its antitumor activity .
Future Research Directions
Continued research into the chemical reactions involving this compound will further elucidate its mechanisms of action and improve therapeutic strategies for cancer treatment in both veterinary and potentially human medicine.
This comprehensive overview highlights the importance of understanding the chemical behavior of this compound to optimize its therapeutic use while minimizing side effects associated with rapid drug release profiles.
科学的研究の応用
Canine Mast Cell Tumors (MCTs)
Toceranib is primarily approved for the treatment of canine MCTs. Clinical trials have established its effectiveness:
- A multi-center, placebo-controlled study reported an objective response rate (ORR) of 42.8% in dogs treated with this compound, with significant improvements in health-related quality of life compared to placebo .
- In another study, clinical benefit was observed in 74% of dogs with MCTs, highlighting its potential to induce tumor regression or stabilization .
Other Tumor Types
Research indicates that this compound may also be effective against other tumor types:
- Anal Sac Adenocarcinoma : Preliminary studies suggest a clinical benefit rate of approximately 87.5% , with notable partial responses observed .
- Thyroid Carcinoma : this compound showed promising results in dogs with thyroid carcinoma, with several achieving stable disease .
- Renal Cell Carcinoma : this compound demonstrated potent cytotoxic effects and anti-angiogenic properties, contributing to the management of renal cell carcinoma in dogs .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of this compound:
- A clinical trial indicated that this compound administration significantly decreased regulatory T cells (Treg) in the peripheral blood of dogs with cancer, which could enhance anti-tumor immunity .
- The combination of this compound with cyclophosphamide further increased serum levels of interferon-gamma, suggesting potential benefits in enhancing immune responses against tumors .
Safety Profile
The safety profile of this compound has been generally favorable:
- Adverse effects are typically manageable and include gastrointestinal disturbances and mild hematological changes. Serious adverse events are rare and often resolved with dose adjustments or supportive care .
- Studies have shown that the drug can be administered continuously without requiring routine treatment breaks, which is beneficial for maintaining quality of life during therapy .
Summary Table of Clinical Findings
Tumor Type | Objective Response Rate | Clinical Benefit Rate | Notable Findings |
---|---|---|---|
Canine Mast Cell Tumors | 42.8% | 74% | Significant improvement in quality of life |
Anal Sac Adenocarcinoma | N/A | 87.5% | High rate of partial responses |
Thyroid Carcinoma | N/A | N/A | Positive response rates observed |
Renal Cell Carcinoma | N/A | N/A | Potent cytotoxic effects noted |
作用機序
トセラニブは、細胞の増殖と生存を調節するシグナル伝達経路に関与するタンパク質である受容体チロシンキナーゼを阻害することにより、その効果を発揮します。 これらのタンパク質をブロックすることにより、トセラニブは癌細胞でアポトーシス(プログラムされた細胞死)を誘発し、血管新生(新しい血管の形成)を阻害することで、腫瘍の血液供給を遮断します . トセラニブの分子標的には、KIT、血管内皮増殖因子受容体(VEGFR)、および血小板由来増殖因子受容体(PDGFR)などがあります .
類似の化合物との比較
トセラニブは、スニチニブやマシチニブなどの他の受容体チロシンキナーゼ阻害剤に似ています。獣医学で特に効果的なユニークな特性があります。
トセラニブのユニークさは、犬の肥満細胞腫に対する特異的な承認と、その二重の作用機序にあります。これにより、獣医腫瘍学において貴重なツールとなっています .
類似化合物との比較
Toceranib is similar to other receptor tyrosine kinase inhibitors, such as sunitinib and masitinib. it has unique properties that make it particularly effective in veterinary medicine:
Sunitinib: A sister compound to this compound, used in human cancer therapy.
Masitinib: Another tyrosine kinase inhibitor used in veterinary medicine.
This compound’s uniqueness lies in its specific approval for canine mast cell tumors and its dual mechanism of action, making it a valuable tool in veterinary oncology .
生物活性
Toceranib phosphate, marketed as Palladia®, is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). It functions by blocking multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT, which are crucial in tumor growth, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by clinical studies and case analyses.
This compound acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs. This inhibition disrupts downstream signaling pathways that promote tumor cell proliferation and survival. The primary targets include:
- VEGFR : Inhibits angiogenesis.
- PDGFR : Affects cellular proliferation.
- c-KIT : Particularly relevant in MCTs, where mutations often lead to enhanced tumor growth.
Case Studies and Clinical Trials
-
Mast Cell Tumors (MCTs) :
- A randomized controlled trial evaluated this compound in dogs with non-resectable Grade II and III MCTs. The response rate was significantly higher in the this compound group (37.2%) compared to the placebo group (7.9%) .
- In a cohort study involving 145 dogs treated with this compound, an overall response rate of 42.8% was observed, with complete responses in 21 dogs and partial responses in 41 .
-
Other Tumor Types :
- This compound has shown clinical benefits in other solid tumors such as anal sac adenocarcinoma and thyroid carcinoma. In one study, 74% of dogs exhibited clinical benefit across various tumor types .
- A multi-institutional retrospective analysis reported that 89% of dogs with aortic body chemodectoma achieved clinical benefit from this compound treatment .
- Combination Therapies :
Table: Summary of Clinical Responses to this compound
Tumor Type | Total Dogs Treated | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Overall Response Rate (%) |
---|---|---|---|---|---|
Mast Cell Tumors | 145 | 21 | 41 | N/A | 42.8 |
Anal Sac Adenocarcinoma | 32 | 8 | 20 | N/A | 87.5 |
Aortic Body Chemodectoma | 27 | 1 | 6 | 17 | 89 |
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported, including gastrointestinal disturbances and hematological changes. Close monitoring during treatment is recommended to manage any potential side effects.
Adverse Effects Observed
- Mild gastrointestinal upset
- Thrombocytopenia
- Neutropenia
特性
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
Record name | Toceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356068-94-5 | |
Record name | Toceranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toceranib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toceranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOCERANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。